Cas no 73839-06-2 (3-Amino-3-Methylpiperidine-2,6-Dione Hydrochloride)

3-Amino-3-Methylpiperidine-2,6-Dione Hydrochloride is a chemically modified piperidine derivative with a hydrochloride salt form, enhancing its stability and solubility for research applications. The compound features a rigid piperidine-2,6-dione scaffold with an amino and methyl substitution at the 3-position, making it a valuable intermediate in pharmaceutical and organic synthesis. Its structural properties enable potential utility in the development of bioactive molecules, particularly in medicinal chemistry for targeting specific enzymatic or receptor interactions. The hydrochloride salt improves handling and storage characteristics. This compound is suited for controlled reactions requiring precise functional group reactivity, offering researchers a versatile building block for heterocyclic chemistry and drug discovery.
3-Amino-3-Methylpiperidine-2,6-Dione Hydrochloride structure
73839-06-2 structure
Product name:3-Amino-3-Methylpiperidine-2,6-Dione Hydrochloride
CAS No:73839-06-2
MF:C6H11ClN2O2
MW:178.616740465164
MDL:MFCD28991925
CID:3029831
PubChem ID:21928252

3-Amino-3-Methylpiperidine-2,6-Dione Hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 3-Amino-3-Methylpiperidine-2,6-Dione Hydrochloride
    • 3-Amino-3-methylpiperidine-2,6-dione HCl
    • 3-amino-3-methylpiperidine-2,6-dione;hydrochloride
    • 2,6-Piperidinedione, 3-amino-3-methyl-, monohydrochloride
    • YCA83906
    • SB42230
    • a-amino-alpha-methylglutarimide hydrochloride
    • W11228
    • alpha-amino-alpha-methylglutarimide hydrochloride
    • A934507
    • 3-amino-3-methyl-piperidine-2,6-dione hydrochloride
    • 3-amino-3-methylpiperidine-2,6-dione hydrogen chlo
    • AKOS027255786
    • SY127462
    • SCHEMBL1398914
    • XABIMORGEXTPEY-UHFFFAOYSA-N
    • CS-0036349
    • MFCD28991925
    • AS-70446
    • 73839-06-2
    • Z3244746071
    • EN300-6738373
    • 3-Amino-3-Methylpiperidine-2,6-DioneHydrochloride
    • DB-087867
    • 3-amino-3-methylpiperidine-2,6-dione hydrogen chloride
    • MDL: MFCD28991925
    • Inchi: 1S/C6H10N2O2.ClH/c1-6(7)3-2-4(9)8-5(6)10;/h2-3,7H2,1H3,(H,8,9,10);1H
    • InChI Key: XABIMORGEXTPEY-UHFFFAOYSA-N
    • SMILES: Cl.O=C1C(C)(CCC(N1)=O)N

Computed Properties

  • Exact Mass: 178.0509053g/mol
  • Monoisotopic Mass: 178.0509053g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 190
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 72.2

3-Amino-3-Methylpiperidine-2,6-Dione Hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6738373-2.5g
3-amino-3-methylpiperidine-2,6-dione hydrochloride
73839-06-2 95%
2.5g
$1162.0 2023-07-10
Enamine
EN300-6738373-1.0g
3-amino-3-methylpiperidine-2,6-dione hydrochloride
73839-06-2 95%
1.0g
$483.0 2023-07-10
abcr
AB462295-250 mg
3-Amino-3-methylpiperidine-2,6-dione HCl
73839-06-2
250mg
€728.80 2023-04-21
Enamine
EN300-6738373-10.0g
3-amino-3-methylpiperidine-2,6-dione hydrochloride
73839-06-2 95%
10.0g
$4556.0 2023-07-10
Enamine
EN300-6738373-0.25g
3-amino-3-methylpiperidine-2,6-dione hydrochloride
73839-06-2 95%
0.25g
$239.0 2023-07-10
TRC
A620425-100mg
3-Amino-3-methylpiperidine-2,6-dione Hydrochloride
73839-06-2
100mg
$ 340.00 2022-06-07
1PlusChem
1P00ICWY-250mg
2,6-Piperidinedione, 3-amino-3-methyl-, monohydrochloride
73839-06-2 95%
250mg
$341.00 2025-02-28
Aaron
AR00ID5A-5g
3-Amino-3-methylpiperidine-2,6-dione hydrochloride
73839-06-2 95%
5g
$920.00 2025-02-28
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ193-1-100mg
3-amino-3-methyl-piperidine-2,6-dione hydrochloride
73839-06-2 97%
100mg
¥432.0 2024-04-17
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ193-1-1g
3-amino-3-methyl-piperidine-2,6-dione hydrochloride
73839-06-2 97%
1g
¥2448.0 2024-04-17

3-Amino-3-Methylpiperidine-2,6-Dione Hydrochloride Related Literature

Additional information on 3-Amino-3-Methylpiperidine-2,6-Dione Hydrochloride

Introduction to 3-Amino-3-Methylpiperidine-2,6-Dione Hydrochloride (CAS No. 73839-06-2)

3-Amino-3-Methylpiperidine-2,6-Dione Hydrochloride, identified by the Chemical Abstracts Service Number (CAS No.) 73839-06-2, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This compound belongs to the piperidine derivative class, characterized by its unique structural framework and chemical properties. The presence of both amino and diketone functional groups, coupled with a hydrochloride salt form, enhances its solubility and reactivity, making it a valuable intermediate in synthetic chemistry and drug development.

The molecular structure of 3-Amino-3-Methylpiperidine-2,6-Dione Hydrochloride consists of a piperidine ring substituted with an amino group at the 3-position and a methyl group at the same position. Additionally, the 2- and 6-positions of the piperidine ring are occupied by diketone groups. This structural configuration imparts distinct chemical behavior, making it a versatile building block for the synthesis of more complex molecules. The hydrochloride form further stabilizes the compound by forming a salt with hydrochloric acid, improving its handling properties and shelf life.

In recent years, 3-Amino-3-Methylpiperidine-2,6-Dione Hydrochloride has garnered attention in the pharmaceutical industry due to its potential applications in the development of novel therapeutic agents. Its unique structural features have been explored in various drug discovery programs aimed at addressing unmet medical needs. One of the most promising areas of research involves its use as a precursor in the synthesis of kinase inhibitors, which are critical in treating cancers and inflammatory diseases.

Recent studies have highlighted the compound's role in developing small-molecule inhibitors targeting specific kinases involved in signal transduction pathways. For instance, modifications to the 3-Amino-3-Methylpiperidine-2,6-Dione Hydrochloride scaffold have led to the discovery of potent inhibitors with improved selectivity and efficacy. These findings underscore the importance of this compound as a key intermediate in medicinal chemistry.

The synthesis of 3-Amino-3-Methylpiperidine-2,6-Dione Hydrochloride involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity. Common synthetic routes include condensation reactions between appropriate precursors followed by cyclization and functional group transformations. The hydrochloride salt is typically obtained by treating the free base with hydrochloric acid under controlled conditions. Advances in synthetic methodologies have enabled more efficient and scalable production processes, facilitating its widespread use in research and industrial applications.

The pharmacological properties of 3-Amino-3-Methylpiperidine-2,6-Dione Hydrochloride have been extensively studied in preclinical models. Its ability to interact with biological targets such as enzymes and receptors has been exploited to develop compounds with therapeutic potential. Notably, derivatives of this compound have shown promise in inhibiting enzymes overexpressed in cancer cells, thereby disrupting tumor growth and proliferation. Additionally, its structural motifs have been incorporated into molecules designed to modulate inflammatory pathways, offering potential treatments for autoimmune disorders.

The chemical stability and reactivity profile of 3-Amino-3-Methylpiperidine-2,6-Dione Hydrochloride make it an attractive candidate for further derivatization. Researchers have explored various chemical modifications to enhance its pharmacological activity while minimizing side effects. These modifications include introducing different substituents at strategic positions on the piperidine ring or altering the diketone groups to optimize binding affinity to biological targets. Such structural diversification has led to a library of novel compounds with diverse biological activities.

The role of computational chemistry in studying 3-Amino-3-Methylpiperidine-2,6-Dione Hydrochloride cannot be overstated. Molecular modeling techniques have been employed to predict how this compound interacts with biological targets at the atomic level. These simulations provide valuable insights into binding mechanisms and help guide the design of more effective derivatives. By integrating experimental data with computational predictions, researchers can accelerate the drug discovery process significantly.

In conclusion, 3-Amino-3-Methylpiperidine-2,6-Dione Hydrochloride (CAS No. 73839-06-2) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features and chemical properties make it a valuable intermediate for synthesizing complex molecules with therapeutic applications. Ongoing research continues to uncover new ways to leverage this compound's potential, particularly in developing innovative treatments for cancers and inflammatory diseases.

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(CAS:73839-06-2)3-Amino-3-Methylpiperidine-2,6-Dione Hydrochloride
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Price ($):518.0